3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile
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Overview
Description
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile”. However, compounds with similar structures have been synthesized3.Molecular Structure Analysis
The molecular structure of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” is not readily available. However, compounds with similar structures have been studied45.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile”. However, similar compounds have been used in borylation reactions63.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” are not readily available. However, similar compounds have been described12910.Scientific Research Applications
Synthesis and Applications in Organic Materials
The synthesis and application of thiophene derivatives, such as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile, have garnered attention due to their wide range of applications in medicinal chemistry and organic materials. Thiophene derivatives exhibit valuable bioactivities and are used in various fields, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their employment in organic materials is notable due to their electronic properties. The synthesis approaches of thiophene derivatives have been advanced, with diverse catalysts employed for transformations and modifications to improve efficiency and versatility or propose environmentally friendly procedures (Xuan, 2020).
Importance in Medicinal Chemistry
Thiophene derivatives are crucial in drug design, serving as structural units of bioactive molecules in medicinal chemistry. The importance of thiophene substituents in purine and pyrimidine nucleobases, nucleosides, and selected analogues demonstrates their significant role in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).
Role in Catalyst Support and Anticorrosive Coatings
Thiophene derivatives, including 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile, have been explored for their use as catalyst supports in gas-solid reactions, showing favorable properties due to the chemical properties of the active phase and the dispersion across the support pellet. Furthermore, they have potential applications in developing anticorrosive coatings for carbon steel in marine environments, showcasing their significance beyond medicinal chemistry and organic materials (Jüntgen, 1986) (Hsissou, 2021).
Safety And Hazards
The safety and hazards associated with “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” are not readily available. However, similar compounds have been associated with certain hazards11.
Future Directions
The future directions for “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” are not readily available. However, similar compounds have been used in various chemical reactions, suggesting potential applications in organic synthesis1213.
Please note that this information is based on the available resources and there might be more recent studies or data related to “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile”.
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZWPBPPEDMPTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580548 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile | |
CAS RN |
942070-34-0 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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